

ZM39923 Hydrochloride: A Potent Dual Inhibitor of Transglutaminase 2 and JAK3

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Compound of Interest

Compound Name: ZM39923 hydrochloride

Cat. No.: B1662117

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

ZM39923 hydrochloride is a small molecule initially identified as a potent and selective inhibitor of Janus kinase 3 (JAK3)[1][2][3][4]. Subsequent research has revealed its highly potent inhibitory activity against tissue transglutaminase (TGM2), a multifunctional enzyme implicated in a wide range of cellular processes and diseases[1][3][5]. This dual inhibitory profile makes **ZM39923 hydrochloride** a valuable research tool for investigating the roles of both TGM2 and JAK3 in various pathological conditions, including neurodegenerative diseases, cancer, and inflammatory disorders[5][6][7]. This technical guide provides a comprehensive overview of **ZM39923 hydrochloride**, focusing on its mechanism of action, quantitative inhibitory data, and detailed experimental protocols for its use in TGM2 and JAK3-related research.

Chemical and Physical Properties

ZM39923 hydrochloride is a synthetic organic compound with the following properties:

Property	Value	Reference
Molecular Formula	C ₂₃ H ₂₅ NO·HCl	[2][8]
Molecular Weight	367.91 g/mol	[2][8]
CAS Number	1021868-92-7	[2][8]
Appearance	Powder	[8]
Solubility	Soluble in DMSO (up to 100 mM) and Ethanol	[2][6]
Storage	Desiccate at +4°C	[2]

Note: **ZM39923 hydrochloride** is known to be unstable in neutral buffer solutions, where it breaks down to form its active metabolite, ZM449829. At pH 7.43 and 25°C, the half-life of ZM39923 is approximately 36 minutes. This instability should be considered when designing and interpreting experiments.[2][4]

Mechanism of Action

TGM2 Inhibition

ZM39923 hydrochloride is a potent, reversible inhibitor of the Ca²⁺-activated form of TGM2.[1][6] TGM2, or tissue transglutaminase, is a calcium-dependent enzyme that catalyzes the post-translational modification of proteins.[9][10] Its primary enzymatic activity involves the formation of isopeptide bonds between the γ-carboxamide group of a glutamine residue and the ε-amino group of a lysine residue, leading to protein cross-linking.[10][11] TGM2 is also involved in other cellular functions, including signal transduction as a G-protein, and has been implicated in the pathogenesis of various diseases such as celiac disease, neurodegenerative disorders, and cancer.[5][6][10]

The inhibitory effect of ZM39923 on TGM2 is significantly influenced by the presence of reducing agents. In the presence of 10 mM dithiothreitol (DTT), the inhibitory potency of ZM39923 is reduced by approximately 300-fold, suggesting a thiol-dependent mechanism of inhibition.[5][6]

JAK3 Inhibition

ZM39923 hydrochloride was originally developed as a selective inhibitor of JAK3, a member of the Janus kinase family of non-receptor tyrosine kinases.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#) JAKs are crucial components of the JAK/STAT signaling pathway, which transduces signals from cytokine and growth factor receptors on the cell surface to the nucleus, regulating gene expression involved in immunity, inflammation, and hematopoiesis. ZM39923 acts as an ATP-competitive inhibitor, binding to the ATP-binding site of the JAK3 enzyme.[\[5\]](#)[\[12\]](#)

Quantitative Data: Inhibitory Activity

The inhibitory potency of **ZM39923 hydrochloride** against TGM2 and various kinases has been determined in several studies. The following tables summarize the key quantitative data.

Table 1: TGM2 Inhibitory Activity

Parameter	Value	Conditions	Reference
IC ₅₀	10 nM	Purified human TGM2	[1] [3] [5]
IC ₅₀	25 nM	Cross-linking activity, no DTT	[6] [8]
IC ₅₀	10 μM	Cross-linking activity, with DTT	[6] [8]

Table 2: Kinase Inhibitory Activity

Target Kinase	pIC ₅₀	IC ₅₀	Reference
JAK3	7.1	79 nM	[1] [2] [3] [4]
EGFR	5.6	2.4 μM	[1] [2] [4]
JAK1	4.4	40 μM	[1] [2] [4]
CDK4	< 5.0	> 10 μM	[1] [2] [4]
Lck	< 5.0	-	[1]

Experimental Protocols

This section provides detailed methodologies for key experiments involving **ZM39923 hydrochloride**.

In Vitro TGM2 Inhibition Assay (Colorimetric)

This protocol is adapted from commercially available TGM2 assay kits and is suitable for determining the IC₅₀ of **ZM39923 hydrochloride**.

Materials:

- Recombinant human TGM2
- Biotinylated T26 peptide (amine-acceptor/acyl-donor substrate)
- Amine-donor/acyl-acceptor substrate-coated microtiter plates
- Assay Buffer (e.g., Tris-HCl, pH 7.5, containing CaCl₂)
- Dithiothreitol (DTT)
- **ZM39923 hydrochloride**
- Streptavidin-Horseradish Peroxidase (SAv-HRP) conjugate
- TMB (3,3',5,5'-Tetramethylbenzidine) substrate
- Stop Solution (e.g., 2N H₂SO₄)
- Microplate reader

Procedure:

- Prepare serial dilutions of **ZM39923 hydrochloride** in DMSO. The final DMSO concentration in the assay should be ≤1%.
- Add 50 µL of Assay Buffer containing CaCl₂ and DTT to each well of the substrate-coated microtiter plate.

- Add 1 μ L of the serially diluted **ZM39923 hydrochloride** or DMSO (for control wells) to the respective wells.
- Add 10 μ L of the biotinylated T26 peptide to each well.
- Initiate the reaction by adding 20 μ L of recombinant human TGM2 to each well.
- Incubate the plate at 37°C for 30-60 minutes.
- Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
- Add 100 μ L of SAV-HRP conjugate diluted in assay buffer to each well and incubate for 30 minutes at room temperature.
- Wash the plate three times with wash buffer.
- Add 100 μ L of TMB substrate to each well and incubate in the dark for 15-30 minutes.
- Stop the reaction by adding 50 μ L of Stop Solution.
- Read the absorbance at 450 nm using a microplate reader.
- Calculate the percent inhibition for each concentration of **ZM39923 hydrochloride** and determine the IC₅₀ value.

In Vitro JAK3 Kinase Assay (ADP-Glo™ Luminescence-Based)

This protocol utilizes the Promega ADP-Glo™ Kinase Assay to measure the activity of JAK3 and its inhibition by **ZM39923 hydrochloride**.

Materials:

- Recombinant human JAK3 enzyme
- JAK3 substrate (e.g., Poly(Glu, Tyr) 4:1)
- ATP

- Kinase Buffer (e.g., 40 mM Tris, pH 7.5; 20 mM MgCl₂; 0.1 mg/mL BSA; 50 μM DTT)
- **ZM39923 hydrochloride**
- ADP-Glo™ Reagent
- Kinase Detection Reagent
- White, opaque 384-well assay plates
- Luminometer

Procedure:

- Prepare serial dilutions of **ZM39923 hydrochloride** in DMSO.
- Add 1 μL of the serially diluted inhibitor or DMSO to the wells of a 384-well plate.
- Add 2 μL of diluted JAK3 enzyme in Kinase Buffer to each well.
- Initiate the kinase reaction by adding 2 μL of a substrate/ATP mixture (prepared in Kinase Buffer) to each well. The final ATP concentration should be close to the K_m value for ATP for JAK3.
- Incubate the plate at room temperature for 60 minutes.
- Stop the kinase reaction and deplete the remaining ATP by adding 5 μL of ADP-Glo™ Reagent to each well.
- Incubate at room temperature for 40 minutes.
- Add 10 μL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
- Incubate at room temperature for 30 minutes.
- Read the luminescence using a plate reader.
- Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value.

Cell Migration (Wound Healing) Assay

This assay assesses the effect of **ZM39923 hydrochloride** on the migratory capacity of cells in vitro.

Materials:

- Adherent cell line of interest (e.g., cancer cell line with known TGM2 expression)
- Complete culture medium
- Serum-free culture medium
- **ZM39923 hydrochloride**
- Sterile pipette tips (p200 or p1000) or a cell-scratch instrument
- Microscope with a camera

Procedure:

- Seed cells in a 6-well or 12-well plate at a density that will form a confluent monolayer within 24 hours.
- Once confluent, gently create a "scratch" or wound in the cell monolayer using a sterile pipette tip.
- Wash the wells with serum-free medium to remove detached cells.
- Replace the medium with fresh serum-free or low-serum medium containing various concentrations of **ZM39923 hydrochloride** or DMSO as a vehicle control.
- Capture images of the wound at time 0.
- Incubate the plate at 37°C in a CO₂ incubator.
- Capture images of the same wound area at regular intervals (e.g., 6, 12, 24 hours).
- Measure the width of the wound at different time points for each condition.

- Calculate the percentage of wound closure or cell migration rate.

Western Blot Analysis of PI3K/Akt and STAT3 Signaling

This protocol details the steps to investigate the effect of **ZM39923 hydrochloride** on the phosphorylation status of key proteins in the PI3K/Akt and JAK/STAT signaling pathways.

Materials:

- Cell line of interest
- **ZM39923 hydrochloride**
- Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
- Protein assay kit (e.g., BCA assay)
- SDS-PAGE gels
- PVDF or nitrocellulose membranes
- Transfer buffer
- Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)
- Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-STAT3 (Tyr705), anti-total-STAT3)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate
- Imaging system

Procedure:

- Seed cells and grow to 70-80% confluency.

- Treat cells with desired concentrations of **ZM39923 hydrochloride** or DMSO for the appropriate duration.
- Lyse the cells with ice-cold lysis buffer.
- Determine the protein concentration of each lysate.
- Denature the protein samples by boiling in Laemmli buffer.
- Separate the proteins by SDS-PAGE.
- Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibody overnight at 4°C.
- Wash the membrane with TBST.
- Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane with TBST.
- Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
- Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Visualizations

Signaling Pathways

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Experimental Workflows

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Assay Workflow.
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Conclusion

ZM39923 hydrochloride is a potent dual inhibitor of TGM2 and JAK3, offering a valuable tool for dissecting the complex roles of these two enzymes in health and disease. Its high potency against TGM2, in particular, makes it a significant compound for studies on protein cross-linking and its pathological consequences. The detailed protocols and data presented in this guide are intended to facilitate the effective use of **ZM39923 hydrochloride** in a research setting, enabling further elucidation of the therapeutic potential of targeting TGM2 and JAK3.

Researchers should remain mindful of its off-target effects and its instability in neutral solutions when designing and interpreting experimental results.

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